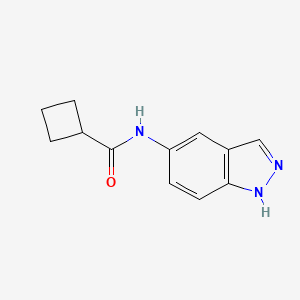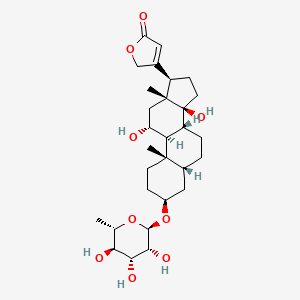
N-(4-Carbamimidoylbenzoyl)-Beta-Alanyl-L-Alpha-Aspartyl-L-Phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RO 435054 is a small molecule drug initially developed by Roche Holding AG. It is a peptidomimetic inhibitor that targets the glycoprotein IIb/IIIa (integrin alpha-IIb/beta-3) receptor. This compound was primarily investigated for its potential use in treating cardiovascular diseases, particularly thrombosis .
Preparation Methods
The synthesis of RO 435054 involves several steps, starting with the preparation of the amidinobenzoyl group, followed by the incorporation of β-alanine, l-aspartic acid, and l-phenylalanine. The final product is obtained through a series of coupling reactions and purification steps .
Chemical Reactions Analysis
RO 435054 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: RO 435054 can undergo substitution reactions, where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a model for studying peptidomimetic inhibitors and their interactions with integrin receptors.
Biology: RO 435054 is used to investigate the role of integrin alpha-IIb/beta-3 in cellular adhesion and signaling pathways.
Mechanism of Action
RO 435054 exerts its effects by binding to the glycoprotein IIb/IIIa (integrin alpha-IIb/beta-3) receptor on platelets. This binding prevents the receptor from interacting with fibrinogen and other ligands, thereby inhibiting platelet aggregation and thrombus formation . The compound’s mechanism involves the stabilization of the receptor in an inactive conformation, preventing the conformational changes required for ligand binding and platelet activation .
Comparison with Similar Compounds
RO 435054 is similar to other glycoprotein IIb/IIIa antagonists, such as eptifibatide and tirofiban. it is unique due to its peptidomimetic structure, which allows for specific interactions with the integrin receptor . Similar compounds include:
Eptifibatide: A cyclic heptapeptide that inhibits glycoprotein IIb/IIIa.
Tirofiban: A non-peptide antagonist of glycoprotein IIb/IIIa.
Abciximab: A monoclonal antibody that targets glycoprotein IIb/IIIa.
RO 435054’s unique structure and binding properties make it a valuable tool for studying integrin receptor interactions and designing new therapeutic agents.
Properties
CAS No. |
138107-58-1 |
|---|---|
Molecular Formula |
C24H27N5O7 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
(3S)-3-[3-[(4-carbamimidoylbenzoyl)amino]propanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H27N5O7/c25-21(26)15-6-8-16(9-7-15)22(33)27-11-10-19(30)28-17(13-20(31)32)23(34)29-18(24(35)36)12-14-4-2-1-3-5-14/h1-9,17-18H,10-13H2,(H3,25,26)(H,27,33)(H,28,30)(H,29,34)(H,31,32)(H,35,36)/t17-,18-/m0/s1 |
InChI Key |
XPXOBWWMCFKOKQ-ROUUACIJSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCNC(=O)C2=CC=C(C=C2)C(=N)N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCNC(=O)C2=CC=C(C=C2)C(=N)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCNC(=O)C2=CC=C(C=C2)C(=N)N |
Appearance |
Solid powder |
Key on ui other cas no. |
138107-58-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XDF |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(N-(N-(p-amidinobenzoyl)-beta-alanyl)-L-alpha-aspartyl)-3-phenyl-L-alanine p-amidinobenzoyl-beta-alanyl-aspartyl-phenylalanine Ro 43-5054 Ro 435054 Ro-43-5054 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1680615.png)

![(3S)-2,3,4,10-Tetrahydro-3-hydroxy-2,2,10-trimethyl-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B1680617.png)





